
O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate is a chemical compound with the molecular formula C₁₃H₁₀Cl₃O₂PS. It is known for its unique structure, which includes a phosphonothioate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,6-trichlorophenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphonates
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonothioates
Applications De Recherche Scientifique
O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The phosphonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is crucial for its biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Methyl O-(2,4,6-trichlorophenyl) phenylphosphonothioate
- O-Methyl O-(3,4,5-trichlorophenyl) phenylphosphonothioate
Uniqueness
O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity profiles and interactions with biological targets, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
86889-55-6 |
|---|---|
Formule moléculaire |
C13H10Cl3O2PS |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
methoxy-phenyl-sulfanylidene-(2,3,6-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C13H10Cl3O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-11(15)8-7-10(14)12(13)16/h2-8H,1H3 |
Clé InChI |
HYYVUXFAXZOFBQ-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(C1=CC=CC=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


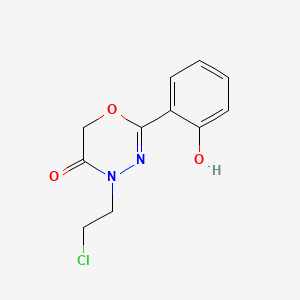
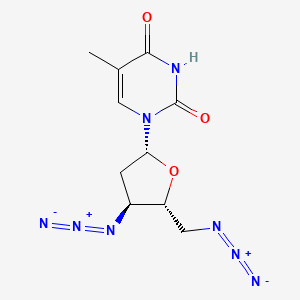
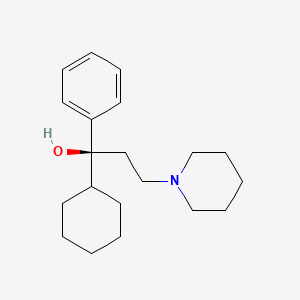
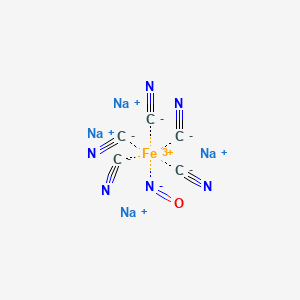
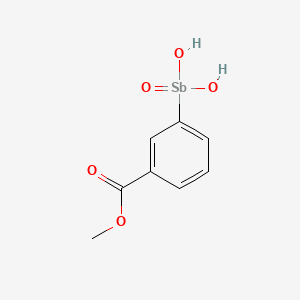
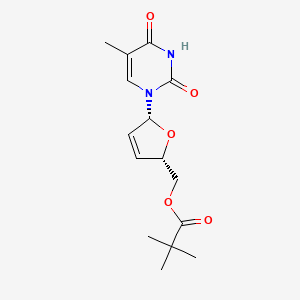
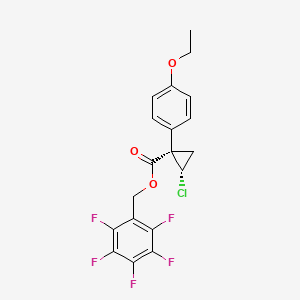
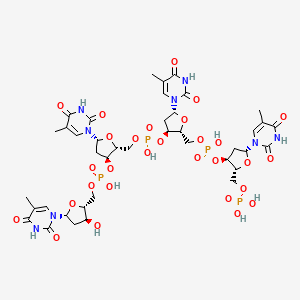
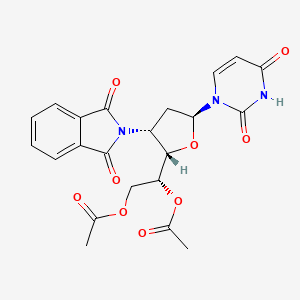
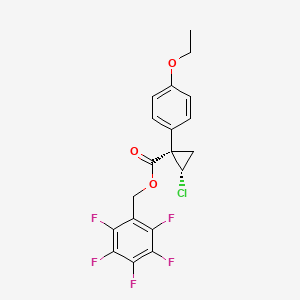
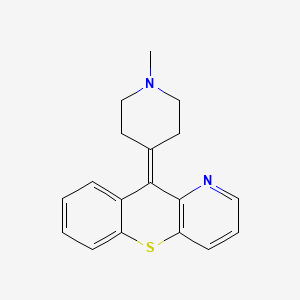

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
